molecular formula C15H19ClN4OS B11576302 5-(2-chlorophenyl)-4-[3-(morpholin-4-yl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2-chlorophenyl)-4-[3-(morpholin-4-yl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11576302
M. Wt: 338.9 g/mol
InChI Key: LHDMEKMVNAHGED-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: is a synthetic organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Thione Formation: The final step involves the conversion of the triazole ring to its thione form using sulfur or sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, and various nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Lacks the morpholin-4-yl group.

    4-(3-Morpholin-4-ylpropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Lacks the 2-chlorophenyl group.

    3-(2-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiol: Contains a thiol group instead of a thione group.

Uniqueness

The uniqueness of 3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE lies in its combination of functional groups. The presence of both the 2-chlorophenyl and the 3-(morpholin-4-yl)propyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19ClN4OS

Molecular Weight

338.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H19ClN4OS/c16-13-5-2-1-4-12(13)14-17-18-15(22)20(14)7-3-6-19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H,18,22)

InChI Key

LHDMEKMVNAHGED-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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